(4-Hydroxyphenyl)diphenylphosphine

Catalog No.
S1919771
CAS No.
5068-21-3
M.F
C18H15OP
M. Wt
278.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Hydroxyphenyl)diphenylphosphine

CAS Number

5068-21-3

Product Name

(4-Hydroxyphenyl)diphenylphosphine

IUPAC Name

4-diphenylphosphanylphenol

Molecular Formula

C18H15OP

Molecular Weight

278.3 g/mol

InChI

InChI=1S/C18H15OP/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,19H

InChI Key

QOPABJOZVXZFJG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)O

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)O

Ligand in Transition-Metal Catalysis

(4-Hydroxyphenyl)diphenylphosphine functions as a ligand in transition-metal catalysis. Ligands are molecules that bind to a central metal atom in a complex, influencing its reactivity. This specific phosphine ligand possesses both a phosphine group (PPh2) and a hydroxyl group (OH) []. The phosphine group readily binds to transition metals, while the hydroxyl group can participate in hydrogen bonding or act as a directing group, influencing reaction regioselectivity [, ].

(4-Hydroxyphenyl)diphenylphosphine has been shown to be a valuable ligand for various cross-coupling reactions, including:

  • Buchwald-Hartwig coupling []
  • Suzuki-Miyaura coupling []
  • Stille coupling []
  • Sonogashira coupling []
  • Negishi coupling []
  • Heck coupling []
  • Hiyama coupling []

Molecular Structure Analysis

The key feature of (4-Hydroxyphenyl)diphenylphosphine is the central phosphorus atom (P) bonded to two phenyl (C6H5) groups. A hydroxyl group (OH) is attached directly to the benzene ring at the para (4th) position relative to the phosphorus atom. This structure can be represented by the following chemical formula: C18H15OP.

The presence of the electron-donating hydroxyl group on the phenyl ring makes the phosphorus atom more nucleophilic, enhancing its ability to bind to metal centers in catalysts [].


Chemical Reactions Analysis

(4-Hydroxyphenyl)diphenylphosphine is primarily used as a ligand in palladium-catalyzed cross-coupling reactions. These reactions form carbon-carbon bonds between two different organic molecules. Some of the common cross-coupling reactions where this compound is employed include:

  • Buchwald-Hartwig cross-coupling []
  • Suzuki-Miyaura coupling []
  • Stille coupling []
  • Sonogashira coupling []
  • Negishi coupling []
  • Hiyama coupling []
  • Heck reaction []

The specific reaction mechanism can vary depending on the type of cross-coupling reaction. However, in general, the (4-Hydroxyphenyl)diphenylphosphine ligand coordinates with the palladium catalyst, facilitating the oxidative addition, transmetallation, and reductive elimination steps that lead to C-C bond formation [].

Here's an example of the Suzuki-Miyaura coupling reaction using (4-Hydroxyphenyl)diphenylphosphine as a ligand (citations for specific steps can be found in the references):

Balanced Chemical Equation:

R-X + Ar-B(OH)2 -> R-Ar + BX3 + H2O

where:

  • R and Ar are organic groups
  • X is a leaving group (e.g., Cl, Br, I)
  • B(OH)2 is a boronic acid pinacol ester
  • BX3 is a byproduct (e.g., BCl3)

Physical And Chemical Properties Analysis

  • Molecular Formula: C18H15OP []
  • Molecular Weight: 278.28 g/mol []
  • Melting Point: 105-110 °C (literature) []
  • Solubility: Soluble in common organic solvents like dichloromethane, THF, and toluene [].
  • Stability: Stable under inert atmosphere conditions []. May be sensitive to moisture and air [].

(4-Hydroxyphenyl)diphenylphosphine functions as a ligand in palladium-catalyzed cross-coupling reactions. The lone pair of electrons on the phosphorus atom donates electron density to the palladium center, forming a coordination complex. This complex activates the organic substrates involved in the reaction, facilitating the formation of new C-C bonds [].

XLogP3

4.3

Wikipedia

(4-Hydroxyphenyl)diphenylphosphine

Dates

Modify: 2023-08-16

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